molecular formula C12H16ClNO B1531925 (4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol CAS No. 2098003-36-0

(4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol

Cat. No. B1531925
CAS RN: 2098003-36-0
M. Wt: 225.71 g/mol
InChI Key: PVACWABOXZEMMN-UHFFFAOYSA-N
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Description

The compound “(4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The specific synthesis process for this compound isn’t available in the literature I have access to.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including functionalization of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives can have a variety of properties, influenced by factors such as stereochemistry and the nature of the substituents .

Scientific Research Applications

Antibacterial and Antifungal Applications

Pyrrolidine derivatives, including (4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol, have been shown to possess significant antibacterial and antifungal properties. These compounds can be used in the development of new antibiotics and antifungal agents, which are crucial in the fight against resistant strains of bacteria and fungi .

Anticancer Properties

Research indicates that certain pyrrolidine derivatives may exhibit anticancer activities. They can act as pharmacophore groups in the design of new anticancer drugs, targeting specific pathways involved in cancer cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolidine derivatives makes them candidates for the development of new anti-inflammatory drugs. These compounds can help in treating various inflammatory conditions without the side effects associated with traditional anti-inflammatory medications .

Neuropharmacological Activities

Pyrrolidine derivatives have shown promise in neuropharmacology, with potential applications in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Antioxidant Capabilities

These compounds also exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. They can be used to develop supplements or drugs that help protect cells from damage caused by free radicals .

Enzyme Inhibition

Pyrrolidine derivatives have diverse enzyme inhibitory effects, which can be harnessed in the development of drugs targeting specific enzymes involved in disease processes .

Organ Protective Properties

Some pyrrolidine derivatives may offer organ protective benefits, which could be vital in developing treatments that minimize damage to organs during various medical conditions or treatments .

Anti-hyperglycemic Effects

Lastly, these compounds have shown anti-hyperglycemic activities, suggesting their use in managing diabetes by helping to regulate blood sugar levels .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrrolidine derivatives have biological activity, and their mechanisms of action can involve interactions with various proteins .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activity, as well as optimization of its synthesis process .

properties

IUPAC Name

[4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8-2-3-10(12(13)4-8)11-6-14-5-9(11)7-15/h2-4,9,11,14-15H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVACWABOXZEMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CNCC2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 3
(4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 4
(4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 5
(4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 6
(4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol

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